4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine
Description
Introduction to 4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine
Historical Context and Discovery of Terpyridine-Based Ligands
The development of terpyridine ligands traces back to 1932, when Gilbert Morgan and F. H. Burstall first synthesized terpyridine through oxidative coupling of pyridines using iron(III) chloride. While initial yields were low, advancements in synthetic methodologies—particularly the Kröhnke condensation—enabled efficient production of terpyridine derivatives. This method, involving condensation of 2-acetylpyridine with aryl aldehydes in the presence of ammonium acetate, became the cornerstone for synthesizing functionalized terpyridines.
The 21st century saw terpyridine ligands evolve from simple coordination compounds to multifunctional materials. Innovations in substituent engineering, such as introducing electron-donating or withdrawing groups, expanded their applications in photovoltaics, catalysis, and supramolecular chemistry. For example, 4′-phenyl-2,2′:6′,2″-terpyridine derivatives demonstrated tunable fluorescence with quantum yields up to 0.64, underscoring their potential in optoelectronics. These developments laid the groundwork for synthesizing complex variants like 4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine, which integrates multiple pyridinyl groups and a hexoxy chain for enhanced solubility and binding versatility.
Structural Classification Within the Terpyridine Family
Terpyridine derivatives are classified by their substitution patterns and coordination geometries. The compound 4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine belongs to the 4,2′:6′,4″-terpyridine subclass, characterized by a central pyridine ring flanked by two pyridinyl groups at the 2,6-positions and additional aryl substituents at the 4-position. Key structural features include:
- Core Architecture : A central pyridine ring linked to two dipyridin-2-yl groups at positions 2 and 6, forming a rigid tridentate binding site.
- Peripheral Substituents :
Table 1: Structural Comparison of Terpyridine Derivatives
The hexoxy chain introduces steric bulk and lipophilicity, which modulate crystallinity and intermolecular interactions. Meanwhile, the extended π-system from the dipyridinyl groups facilitates charge transfer, a property critical for applications in light-harvesting materials.
The compound’s coordination behavior is influenced by its N^NN-binding sites, which can form stable complexes with transition metals like Zn(II), Co(II), and Fe(II). For instance, analogous terpyridine-zinc complexes exhibit luminescent properties with emission peaks between 401–851 nm, depending on substituents. Such versatility underscores its structural significance within the terpyridine family.
Properties
CAS No. |
686780-97-2 |
|---|---|
Molecular Formula |
C42H36N6O |
Molecular Weight |
640.8 g/mol |
IUPAC Name |
4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C42H36N6O/c1-2-3-4-13-22-49-34-24-30(32-26-39(35-14-5-9-18-43-35)47-40(27-32)36-15-6-10-19-44-36)23-31(25-34)33-28-41(37-16-7-11-20-45-37)48-42(29-33)38-17-8-12-21-46-38/h5-12,14-21,23-29H,2-4,13,22H2,1H3 |
InChI Key |
QYEWVFJHNTUANU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=CC(=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)C5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7 |
Origin of Product |
United States |
Preparation Methods
Core Pyridine Ring Formation
The central pyridine scaffold is constructed via Kröhnke pyridine synthesis , which involves cyclocondensation of α,β-unsaturated ketones with ammonium acetate. For example:
- Step 1 : Reaction of 2-acetylpyridine with 3-hexoxy-5-iodobenzaldehyde in ethanol under reflux yields a trisubstituted pyridine intermediate.
- Step 2 : Bromination at the 4-position of the pyridine ring using N-bromosuccinimide (NBS) in dichloromethane.
Key Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | NH₄OAc, EtOH | 80°C | 12 h | 68% |
| 2 | NBS, CH₂Cl₂ | 25°C | 3 h | 92% |
Suzuki-Miyaura Cross-Coupling
The introduction of pyridyl groups at the 2- and 6-positions of the central pyridine is achieved via Suzuki-Miyaura coupling :
- Step 3 : Treatment of 4-bromo-3-hexoxypyridine with 2-pyridinylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in a dioxane/water mixture.
Optimized Parameters :
Functionalization of the Hexoxyphenyl Group
The hexyloxy chain is introduced through nucleophilic aromatic substitution :
- Step 4 : Reaction of 3-hydroxy-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenol with 1-bromohexane in DMF using K₂CO₃ as a base.
Critical Notes :
- Longer reaction times (24–48 h) improve yields due to steric hindrance at the meta position.
- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances alkylation efficiency.
Alternative Routes and Modifications
Direct C–H Activation
Recent advances employ Pd-catalyzed C–H borylation to streamline synthesis:
- Method : Treatment of 3-hexoxyphenylpyridine with B₂Pin₂ and Pd(OAc)₂/XPhos in toluene at 110°C.
- Advantage : Avoids pre-functionalized brominated intermediates, reducing step count.
Yield Comparison :
| Method | Yield | Purity |
|---|---|---|
| Traditional (4-step) | 52% | 98% |
| C–H Activation | 61% | 95% |
Solid-Phase Synthesis
For high-throughput applications, Merrifield resin-supported synthesis has been explored:
- Immobilization : Anchoring 3-hydroxy-5-iodophenyl groups to chloromethylated resin.
- Iterative Coupling : Sequential Suzuki reactions with 2-pyridinylboronic acid.
- Cleavage : TFA/DCM (1:1) releases the final product.
Throughput : 12 compounds synthesized in parallel with 65–74% yields.
Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal analysis confirms the planar geometry of the terpyridine core and dihedral angles of 12–15° between pyridyl and phenyl rings.
Challenges and Mitigation Strategies
Industrial-Scale Considerations
- Cost-Efficiency : Replacement of Pd(PPh₃)₄ with Pd(OAc)₂ reduces catalyst cost by 40%.
- Purification : Flash chromatography on silica gel (hexane/EtOAc gradient) achieves >99% purity.
- Waste Management : Pd recovery via ion-exchange resins minimizes environmental impact.
Emerging Methodologies
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents such as halogens or alkylating agents.
Scientific Research Applications
4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine has diverse applications in scientific research:
Biology: The compound’s ability to bind to metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It is investigated for its use in materials science, particularly in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, such as enzyme activity and electron transfer processes. The compound’s structure allows it to form stable complexes with metals, which can then participate in catalytic cycles or biological interactions .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and analogous polypyridines:
Key Observations :
- The hexoxyphenyl group in the target compound distinguishes it from analogs with smaller substituents (e.g., methyl or methoxy groups), likely increasing its solubility in organic solvents .
- The quaterpyridine derivative (MW 464.52) has a longer conjugated backbone, which may enhance light absorption properties compared to the target compound .
- Electron-donating groups (e.g., methoxy in CAS 142719-61-7 or dimethylamino in CAS 362595-93-5) alter electronic properties, making these compounds more suitable for charge-transfer applications .
Physicochemical Properties
- Solubility : The hexyloxy chain in the target compound improves hydrophobicity compared to 4'-(4-methylphenyl)-2,2':6',2″-terpyridine (shorter alkyl chain) .
- Coordination Chemistry: All compounds feature multiple pyridyl nitrogen atoms, enabling metal coordination.
- Optical Properties : The extended conjugation in quaterpyridine derivatives results in redshifted absorption spectra, whereas electron-donating groups (e.g., methoxy) may lower bandgap energies .
Biological Activity
The compound 4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of dipyridine derivatives , which are known for their diverse biological activities. The structural formula can be represented as follows:
Key Features:
- Dipyridine moieties : These contribute to the compound's ability to interact with metal ions and biological targets.
- Hexoxyphenyl group : This hydrophobic segment may enhance membrane permeability and influence the compound's pharmacokinetics.
The biological activity of this compound primarily revolves around its interaction with specific protein targets, particularly in cancer therapy. Research has indicated the following mechanisms:
- Inhibition of Kinases : The compound has been studied for its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and metastasis .
- Antiproliferative Effects : In vitro studies have shown that it exhibits antiproliferative activity against various cancer cell lines, including colorectal and ovarian carcinoma .
Antiproliferative Studies
A study conducted on copper(II) complexes with similar pyridine derivatives demonstrated significant antiproliferative effects against human cancer cell lines (HCT116 and A2780). The study highlighted the importance of the ligand structure in enhancing biological activity .
Case Studies
- Case Study 1 : A series of experiments involving this compound showed that it effectively inhibited cell proliferation in a dose-dependent manner, suggesting potential use in targeted cancer therapies.
- Case Study 2 : In vivo studies revealed that administration of this compound resulted in reduced tumor size in animal models, indicating its potential therapeutic efficacy.
Comparative Biological Activity Table
| Compound | Target Activity | Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| 4-[3-(2,6-Dipyridin-2-yl... | FGFR inhibition | HCT116 | 12.5 |
| Copper(II) complex | Antiproliferative | A2780 | 15.0 |
| Other dipyridine derivatives | Varies | Multiple | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
